

# "1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene" chemical structure and analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

Cat. No.: B571800

[Get Quote](#)

## In-Depth Technical Guide: 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of **1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene**, a key intermediate in the development of novel therapeutics.

## Chemical Structure and Properties

**1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene** is a substituted aromatic compound with the molecular formula  $C_7H_5BrFNO_3$ . Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) registry number 1352317-80-6. The structural formula and key identifiers are provided below.

Chemical Structure:

Caption: Chemical structure of **1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene**.

Physicochemical Properties:

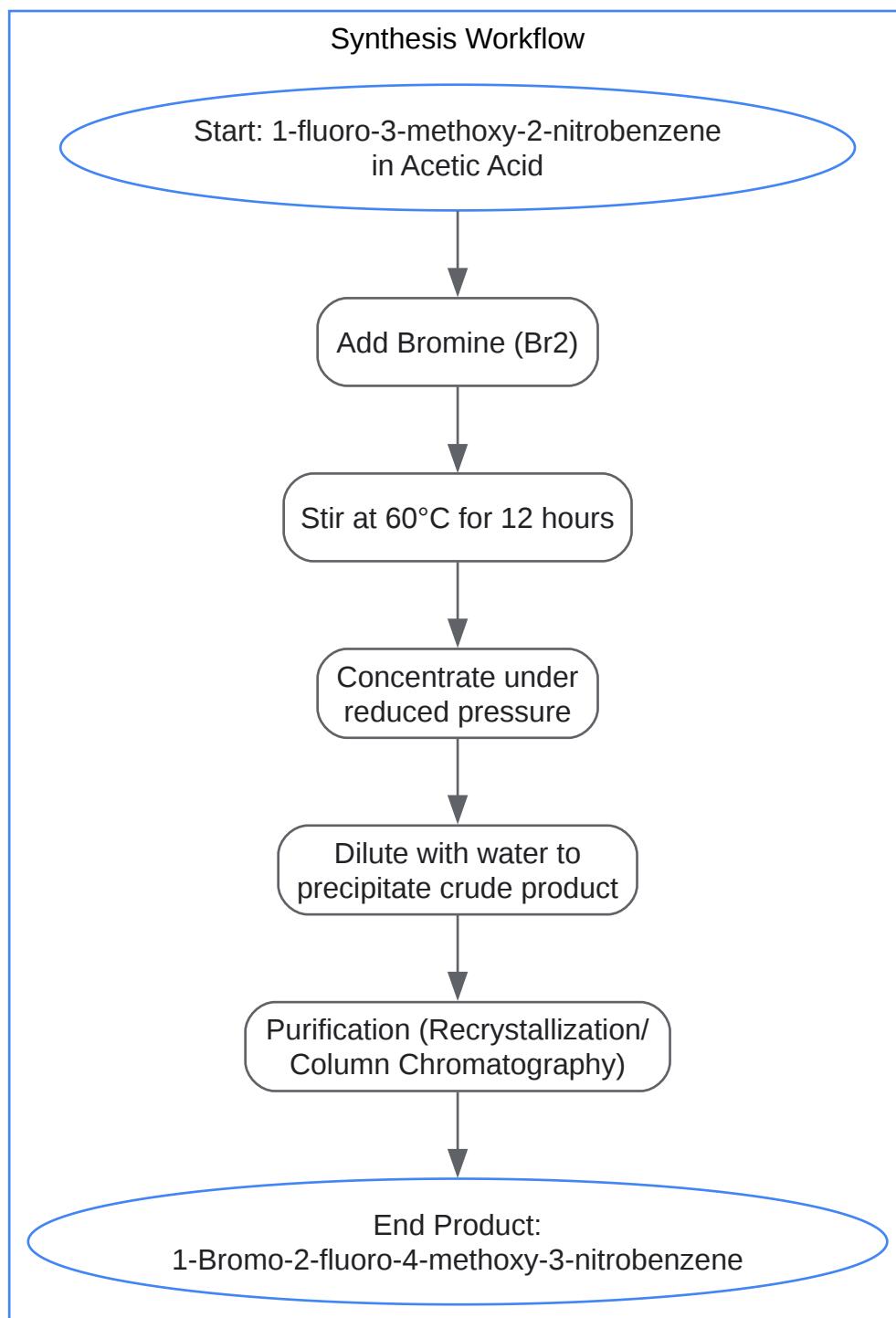
Property	Value
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrFNO <sub>3</sub>
Molecular Weight	250.02 g/mol
CAS Number	1352317-80-6
Appearance	Solid
Purity	Typically ≥95%
Canonical SMILES	COC1=CC=C(Br)C(F)=C1--INVALID-LINK--[O-]
InChI Key	LJJAOMRFFXQENV-UHFFFAOYSA-N

## Synthesis Protocol

A documented method for the synthesis of **1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene** involves the bromination of 1-fluoro-3-methoxy-2-nitrobenzene.[\[1\]](#)

### Experimental Procedure:

- To a solution of 1-fluoro-3-methoxy-2-nitrobenzene (500 mg, 2.92 mmol, 1 equivalent) in acetic acid (5.0 mL), add bromine (1.87 g, 11.7 mmol, 602 µL, 4.0 equivalents).
- Stir the reaction mixture at 60 °C for 12 hours.
- After the reaction period, concentrate the mixture under reduced pressure to obtain a residue.
- Dilute the residue with water to precipitate the crude product.
- Further purification can be achieved through standard techniques such as recrystallization or column chromatography.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene**.

## Analytical Data

While specific, publicly available spectral data for **1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene** is limited, patent literature indicates that the structures of compounds synthesized from this intermediate have been confirmed using Nuclear Magnetic Resonance (NMR) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[2]</sup> This suggests that such analytical data is routinely collected for quality control and structural verification in research and development settings.

For researchers working with this compound, it is recommended to acquire the following analytical data:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the substitution pattern on the benzene ring and the presence of the methoxy group.
- Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C-Br, C-F, C-O, and  $\text{NO}_2$  stretches.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

## Applications in Drug Development

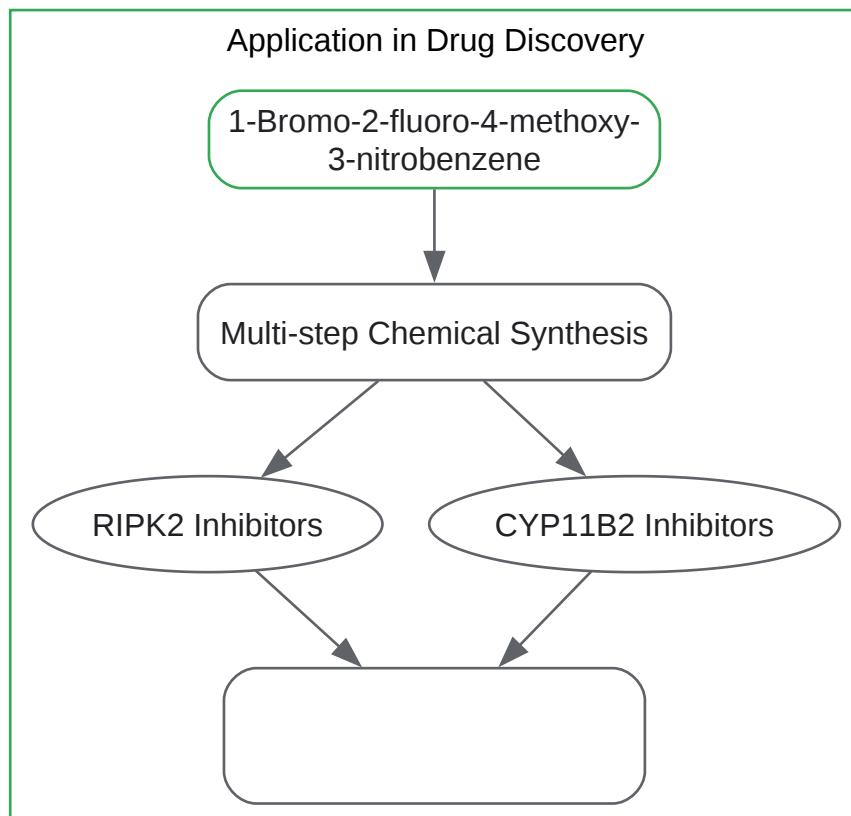
**1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene** serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates. Its utility has been demonstrated in the development of inhibitors for key biological targets, highlighting its importance in medicinal chemistry.

Role as an Intermediate:

This compound has been utilized in the synthesis of inhibitors for:

- Receptor-Interacting Protein Kinase 2 (RIPK2): A key signaling molecule involved in the innate immune response.<sup>[1]</sup>
- CYP11B2 (Aldosterone Synthase): An enzyme responsible for the final step of aldosterone biosynthesis, a target for cardiovascular diseases.<sup>[2]</sup>

The presence of multiple functional groups (bromo, fluoro, methoxy, and nitro) on the aromatic ring allows for diverse and regioselective chemical modifications, making it a versatile precursor for the construction of complex molecular architectures required for potent and selective drug candidates.



[Click to download full resolution via product page](#)

Caption: Role of **1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene** in drug discovery.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors - Google Patents [patents.google.com]
- 2. WO2024222814A1 - Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene" chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571800#1-bromo-2-fluoro-4-methoxy-3-nitrobenzene-chemical-structure-and-analysis]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)